Isoprocurcumenol

Beschreibung

Eigenschaften

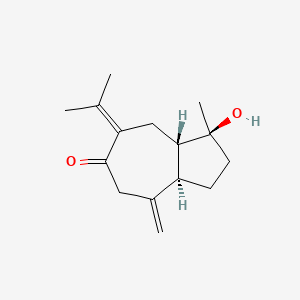

Molekularformel |

C15H22O2 |

|---|---|

Molekulargewicht |

234.33 g/mol |

IUPAC-Name |

(3S,3aS,8aR)-3-hydroxy-3-methyl-8-methylidene-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h11,13,17H,3,5-8H2,1-2,4H3/t11-,13-,15-/m0/s1 |

InChI-Schlüssel |

ITIGZFMSPAFZAE-WHOFXGATSA-N |

Isomerische SMILES |

CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)C(=C)CC1=O)C |

Kanonische SMILES |

CC(=C1CC2C(CCC2(C)O)C(=C)CC1=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Isoprocurcumenol: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprocurcumenol (B3026587), a guaiane-type sesquiterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its isolation and purification, and quantitative data where available. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source

The predominant natural source of this compound is the rhizome of Curcuma comosa Roxb. , a plant belonging to the Zingiberaceae family. This species is cultivated in various regions of Southeast Asia, including Thailand. The rhizomes of C. comosa are rich in a variety of sesquiterpenoids, with this compound being one of the known constituents.

Isolation Methodologies

The isolation of this compound from Curcuma comosa rhizomes is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields for this compound are not extensively reported in publicly available literature, the following protocols are based on established methods for the separation of sesquiterpenes from this plant source.

General Experimental Workflow

The overall procedure for isolating this compound can be visualized as a sequential process, beginning with the preparation of the plant material and culminating in the purification of the target compound.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation of sesquiterpenoids from Curcuma comosa.

Protocol 1: Extraction and Initial Fractionation

-

Plant Material Preparation: Air-dry the rhizomes of Curcuma comosa and grind them into a fine powder.

-

Extraction: Macerate the powdered rhizomes in methanol (B129727) at room temperature for a period of 72 hours. The extraction process should be repeated three times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

Solvent Partitioning: Suspend the crude methanolic extract in a mixture of ethyl acetate (EtOAc) and water (1:1 v/v). Separate the layers and collect the ethyl acetate-soluble fraction. This fraction will contain the less polar compounds, including the sesquiterpenoids.

-

Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl acetate extract.

Protocol 2: Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the crude ethyl acetate extract to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

Octadecylsilyl (ODS) Column Chromatography: Further purify the fractions containing the target compound by subjecting them to column chromatography on an ODS column. Elute with a gradient of methanol and water.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative HPLC. The specific column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol and water) will need to be optimized to achieve baseline separation of this compound from other co-eluting compounds. The compound is detected using a UV detector.

Quantitative Data

Detailed quantitative data on the yield of this compound from Curcuma comosa is scarce in the available literature. However, studies on the isolation of other sesquiterpenoids from the same plant provide an indication of the potential yields of individual compounds. The yield of the initial crude extracts is more commonly reported.

| Extraction/Purification Stage | Solvent/Method | Yield (% w/w of dried plant material) | Reference |

| Crude Ethanol (B145695) Extract | 95% Ethanol | 5.37% | [1] |

| This compound | Multi-step chromatographic purification | Data not available |

Note: The yield of the crude ethanol extract is provided for context regarding the total extractable matter. The final yield of pure this compound is expected to be significantly lower.

Structure and Properties

This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₂O₂. Its structure belongs to the guaiane (B1240927) class of sesquiterpenes. The identity and purity of the isolated compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Conclusion

References

The Biosynthetic Pathway of Isoprocurcumenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprocurcumenol, a guaiane-type sesquiterpenoid found in plants of the Curcuma genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway of isoprocurcemenol, detailing the enzymatic steps from central metabolism to the final product. While the specific enzymes from Curcuma comosa have yet to be fully characterized, this document outlines the proposed enzymatic transformations based on established principles of sesquiterpenoid biosynthesis. Detailed experimental protocols for the characterization of the key enzyme classes, sesquiterpene synthases and cytochrome P450 monooxygenases, are provided to facilitate future research in this area.

Introduction

Sesquiterpenoids are a diverse class of natural products derived from the C15 precursor farnesyl pyrophosphate (FPP). Among these, the guaiane-type sesquiterpenoids, characterized by a bicyclo[5.3.0]decane carbon skeleton, exhibit a wide range of biological activities. This compound, a hydroxylated guaiane (B1240927) sesquiterpenoid isolated from Curcuma comosa, is a molecule of interest for its potential therapeutic applications. The elucidation of its biosynthetic pathway is a critical step towards enabling its biotechnological production, which can provide a more sustainable and reliable source than extraction from plant material.

This guide outlines the putative biosynthetic pathway of isoprocurcemenol, beginning with the universal precursor FPP and proceeding through cyclization and subsequent functionalization reactions.

The Mevalonate (B85504) Pathway: Precursor Supply

The biosynthesis of all isoprenoids, including this compound, begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In higher plants, the cytosolic mevalonate (MVA) pathway is primarily responsible for the production of FPP, the direct precursor to sesquiterpenoids.

Hypothesized Biosynthesis of this compound

The biosynthesis of isoprocurcemenol from FPP is proposed to occur in two key steps:

-

Cyclization: A sesquiterpene synthase, likely a guaiane synthase, catalyzes the cyclization of the linear FPP molecule to form a bicyclic guaianediene intermediate.

-

Hydroxylation: A cytochrome P450 monooxygenase (CYP) introduces a hydroxyl group at a specific position on the guaianediene skeleton to yield isoprocurcemenol.

Step 1: Formation of the Guaiane Skeleton

The conversion of FPP to the characteristic 5-7 fused ring system of guaiane sesquiterpenoids is catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases. For isoprocurcemenol, a hypothetical guaiane synthase is proposed to mediate this intricate cyclization cascade.

Step 2: Hydroxylation to this compound

Following the formation of the guaiane hydrocarbon backbone, a subsequent modification is required to introduce the hydroxyl group characteristic of isoprocurcemenol. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase. These enzymes are known to be involved in the functionalization of terpenoid skeletons.

Quantitative Data (Hypothetical)

As the specific enzymes for isoprocurcemenol biosynthesis have not been characterized, the following table presents hypothetical kinetic parameters for a generic guaiane synthase and a cytochrome P450 monooxygenase based on values reported for similar enzymes in the literature. These values are for illustrative purposes and would need to be determined experimentally for the specific enzymes from Curcuma comosa.

| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Guaiane Synthase | Farnesyl Pyrophosphate | 5 - 50 | 0.1 - 5 | 2,000 - 1,000,000 |

| Cytochrome P450 | Guaianediene | 1 - 100 | 0.01 - 10 | 100 - 1,000,000 |

Table 1: Hypothetical Kinetic Parameters for Enzymes in the this compound Biosynthetic Pathway.

Experimental Protocols

The following sections provide generalized protocols for the identification and characterization of the proposed enzymes involved in isoprocurcemenol biosynthesis.

Identification and Cloning of a Candidate Guaiane Synthase Gene

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the rhizomes of Curcuma comosa. First-strand cDNA is synthesized using a reverse transcriptase.

-

Degenerate PCR and RACE: Degenerate primers are designed based on conserved motifs of known sesquiterpene synthases. PCR is performed on the cDNA to amplify a fragment of the putative guaiane synthase gene. Rapid Amplification of cDNA Ends (RACE) is then used to obtain the full-length gene sequence.

-

Gene Cloning: The full-length cDNA is amplified by PCR and cloned into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

Heterologous Expression and in vitro Assay of the Guaiane Synthase

-

Heterologous Expression: The expression vector containing the candidate gene is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced with IPTG.

-

Protein Purification: The cells are harvested and lysed. The recombinant protein, often with a His-tag, is purified using nickel-affinity chromatography.

-

In vitro Enzyme Assay: The purified enzyme is incubated with FPP in a reaction buffer containing a divalent cation (typically Mg2+).

-

Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane). The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the produced sesquiterpenes by comparing their mass spectra and retention times with authentic standards or library data.

Identification and Cloning of a Candidate Cytochrome P450 Gene

-

Transcriptome Analysis: Transcriptome sequencing (RNA-Seq) of Curcuma comosa rhizomes can identify candidate CYP genes that are co-expressed with the identified guaiane synthase.

-

Gene Cloning: The full-length coding sequence of the candidate CYP gene is amplified from cDNA and cloned into an expression vector suitable for the chosen expression system (e.g., yeast or insect cells).

Heterologous Expression and in vitro Assay of the Cytochrome P450

-

Heterologous Expression: The CYP gene is co-expressed with a cytochrome P450 reductase (CPR), which is essential for its activity, in a host system like yeast (Saccharomyces cerevisiae) or insect cells.

-

Microsome Preparation: The cells are harvested and lysed, and the microsomal fraction containing the membrane-bound CYP and CPR is isolated by ultracentrifugation.

-

In vitro Enzyme Assay: The microsomal fraction is incubated with the guaianediene substrate (produced by the guaiane synthase) in a buffer containing NADPH as a cofactor.

-

Product Extraction and Analysis: The reaction products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated product, isoprocurcemenol.

Conclusion and Future Perspectives

This technical guide presents a hypothesized biosynthetic pathway for isoprocurcemenol based on established knowledge of sesquiterpenoid biosynthesis. The proposed pathway involves a guaiane synthase and a cytochrome P450 monooxygenase. While the specific enzymes from Curcuma comosa remain to be identified and characterized, the provided experimental protocols offer a roadmap for future research. The successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms for the sustainable production of isoprocurcemenol and other valuable bioactive compounds.

Isoprocurcumenol: A Technical Guide to its Role in EGFR Signaling and Keratinocyte Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprocurcumenol (B3026587), a sesquiterpenoid derived from the rhizomes of Curcuma phaeocaulis, has emerged as a molecule of significant interest in dermatological and cosmetic research. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and its effects on keratinocyte proliferation and survival. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development. This compound activates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to the phosphorylation of downstream targets ERK and AKT, and the upregulation of genes associated with cell growth and proliferation. These findings suggest its potential as a therapeutic agent for wound healing and in anti-aging applications.

Chemical and Physical Properties

This compound is a natural compound with the following identifiers:

| Property | Value | Citation |

| CAS Number | 102130-90-5 | [1][2][3][4] |

| Molecular Formula | C15H22O2 | [1][2][3][5] |

| Molecular Weight | 234.33 g/mol | [3] |

| Type of Compound | Sesquiterpenoid | [1] |

| Physical Description | Oil | [1] |

| Source | The rhizomes of Curcuma phaeocaulis | [1] |

Mechanism of Action: EGFR Signaling Pathway

This compound functions as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, mimicking the effects of Epidermal Growth Factor (EGF).[1][6] This activation initiates a downstream cascade involving the phosphorylation of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT).[1][6] The activation of the EGFR/ERK/AKT axis ultimately leads to the upregulation of genes crucial for cell growth and proliferation, including c-myc, c-jun, c-fos, and egr-1.[1][3]

Effects on Keratinocyte Viability and Proliferation

Studies have demonstrated that this compound promotes the proliferation of human keratinocytes (HaCaT cells) without inducing significant cytotoxicity at effective concentrations.

Cell Viability (MTT Assay)

The viability of HaCaT cells was assessed after treatment with various concentrations of this compound for 24 and 48 hours using an MTT assay. The results indicate that this compound is not toxic to HaCaT cells at concentrations up to 100 µM.[2]

| This compound Concentration | Cell Viability (24h) | Cell Viability (48h) |

| 0 nM (Control) | ~100% | ~100% |

| 100 nM | No significant change | No significant change |

| 1 µM | No significant change | No significant change |

| 10 µM | No significant change | No significant change |

| 25 µM | No significant change | No significant change |

| 50 µM | No significant change | No significant change |

| 100 µM | No significant change | No significant change |

| 200 µM | Slight decrease | Slight decrease |

Cell Proliferation (CCK-8 Assay)

The proliferative effect of this compound on HaCaT cells was measured using a Cell Counting Kit-8 (CCK-8) assay. A significant increase in cell proliferation was observed at concentrations as low as 10 nM.[1][2]

| This compound Concentration | % Proliferation Increase (24h) |

| 1 nM | Not significant |

| 10 nM | Significant increase |

| 100 nM | Significant increase |

| 1 µM | Significant increase |

| 10 µM | Significant increase |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on keratinocytes.

Cell Culture

Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT)

-

Cell Seeding: HaCaT cells are seeded into a 96-well plate at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 100 nM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM) for 24 or 48 hours.[2] DMSO is used as a negative control.[2]

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Cell Proliferation Assay (CCK-8)

-

Cell Seeding: HaCaT cells are seeded in a 96-well plate.

-

Treatment: Cells are treated with different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours.[2] DMSO serves as a negative control, and EGF (1 ng/mL) can be used as a positive control.[2]

-

CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm.

Western Blot Analysis

-

Cell Lysis: HaCaT cells are treated with this compound (e.g., 10 µM) for various time points (e.g., 0, 10, 30, 60 minutes).[6] Cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

-

RNA Extraction: HaCaT cells are treated with this compound (e.g., 1 µM) for 1 hour.[6] Total RNA is then extracted from the cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is subjected to real-time quantitative PCR using specific primers for c-myc, c-jun, c-fos, egr-1, and a housekeeping gene (e.g., beta-actin) for normalization.[2]

-

Data Analysis: The relative mRNA expression levels are calculated using the 2^-ΔΔCt method.

Conclusion and Future Directions

This compound has demonstrated significant potential as a bioactive compound that promotes keratinocyte proliferation and survival through the activation of the EGFR signaling pathway. The data presented in this guide underscore its promise for applications in skin regeneration, wound healing, and as an active ingredient in cosmetic and dermatological formulations. Further research is warranted to explore its in vivo efficacy and safety profile, as well as to fully elucidate its potential in clinical settings. The detailed protocols and structured data provided herein are intended to serve as a valuable resource for researchers and developers in this field.

References

- 1. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

comprehensive literature review of isoprocurcumenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprocurcumenol (B3026587), a guaiane-type sesquiterpene primarily isolated from the rhizomes of Curcuma comosa, has emerged as a molecule of significant interest in the fields of dermatology and regenerative medicine. Its ability to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway positions it as a promising candidate for therapeutic applications, particularly in wound healing and skin regeneration. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its pharmacological activities, mechanism of action, and the experimental protocols used to elucidate its effects. All quantitative data has been summarized into structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a sesquiterpenoid with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol .[1] It is described as a solid with a melting point of 96 - 98 °C.[1]

| Property | Value | Source |

| Molecular Formula | C15H22O2 | PubChem CID 14543197[1] |

| Molecular Weight | 234.33 g/mol | PubChem CID 14543197[1] |

| Physical Description | Solid | Human Metabolome Database[1] |

| Melting Point | 96 - 98 °C | Human Metabolome Database[1] |

| IUPAC Name | 3-hydroxy-3-methyl-8-methylidene-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | PubChem CID 14543197[1] |

Pharmacological Activities and Mechanism of Action

The primary and most well-documented pharmacological activity of this compound is its role as an activator of the EGFR signaling pathway.[2][3][4] This activation mimics the effect of the natural ligand, Epidermal Growth Factor (EGF), leading to a cascade of downstream cellular events that promote cell growth, proliferation, and survival.

EGFR Signaling Pathway Activation

This compound has been shown to induce the phosphorylation of key downstream effectors of the EGFR pathway, namely Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT).[2][3][4] This activation suggests that this compound binds to and activates the EGFR, initiating the signaling cascade.

Promotion of Keratinocyte Proliferation

A significant consequence of EGFR activation by isoprocurcemenol is the promotion of keratinocyte proliferation.[2][3][4] This has been demonstrated in HaCaT cells, a human keratinocyte cell line. The proliferative effect is dose-dependent, with significant increases in cell proliferation observed at concentrations as low as 10 nM.[3]

| Concentration of this compound | Cell Line | Assay | Effect | Source |

| 1 nM - 10 µM | HaCaT | CCK-8 | Increased cell proliferation (significant at ≥ 10 nM) | Kwon PK, et al. (2021)[3] |

| 10 µM | HaCaT | Western Blot | Increased phosphorylation of ERK and AKT (sustained for 1h) | MedChemExpress[4] |

| 1 µM | HaCaT | RT-qPCR | Increased expression of c-fos, c-jun, c-myc, and egr-1 | MedChemExpress[4] |

| 0 - 200 µM | HaCaT | MTT | Cytotoxicity observed at 200 µM after 48h | Kwon PK, et al. (2021)[3] |

Upregulation of Growth-Related Genes

The pro-proliferative effects of this compound are associated with the upregulation of immediate early genes involved in cell growth and proliferation, including c-fos, c-jun, c-myc, and egr-1.[3][4]

Potential for Wound Healing

The ability of this compound to promote keratinocyte proliferation and migration suggests its potential application in wound healing.[3] In vitro scratch assays have indicated that this compound can induce cell recovery and wound closure.

Other Potential Pharmacological Activities

While the effects on skin cells are the most thoroughly investigated, the broader pharmacological profile of isoprocurcemenol is an area of active research. Given that other compounds from the Curcuma genus exhibit anti-inflammatory, cardiovascular, and anticancer properties, it is plausible that this compound may also possess such activities. However, at present, there is limited direct scientific evidence to substantiate these claims for this compound itself. Further research is required to explore these potential therapeutic avenues.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies that have been employed in the study of this compound.

Isolation and Purification

This compound is naturally found in the rhizomes of Curcuma comosa. The general procedure for its isolation involves the following steps:

A detailed protocol for the isolation of cytotoxic sesquiterpenes from Curcuma comosa has been described, which can be adapted for this compound. The rhizomes are collected, dried, and powdered. The powdered material is then extracted with a solvent such as methanol. The resulting crude extract is then subjected to repeated column chromatography on silica gel, followed by further purification steps like preparative HPLC to yield the pure compound.[5]

Cell Culture

Human keratinocyte (HaCaT) and human lung carcinoma (A549) cell lines have been utilized in the study of this compound.[2] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

To determine the cytotoxic effects of isoprocurcemenol, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

-

Cell Seeding: HaCaT cells are seeded in 96-well plates at a specified density.

-

Treatment: After 24 hours, the cells are treated with various concentrations of isoprocurcemenol (e.g., 0 to 200 µM) for 24 or 48 hours.

-

MTT Addition: MTT solution is added to each well and incubated for a period to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.

Cell Proliferation Assay (CCK-8 Assay)

The effect of this compound on cell proliferation is assessed using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: HaCaT cells are seeded in 96-well plates.

-

Treatment: Cells are treated with different concentrations of isoprocurcemenol (e.g., 1 nM to 10 µM) for 24 hours.

-

CCK-8 Addition: CCK-8 solution is added to each well and incubated.

-

Absorbance Measurement: The absorbance is measured at 450 nm. The proliferation rate is expressed as a percentage relative to the control group.

Western Blotting

Western blotting is used to detect the phosphorylation status of key signaling proteins.

-

Cell Lysis: Cells are treated with isoprocurcemenol for specified time points, then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of ERK and AKT overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is employed to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from isoprocurcemenol-treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for the target genes (c-fos, c-jun, c-myc, egr-1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration and wound closure.

-

Cell Seeding: HaCaT cells are grown to confluence in a multi-well plate.

-

Scratch Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with a medium containing isoprocurcemenol or a vehicle control.

-

Imaging: The wound area is imaged at different time points (e.g., 0, 12, and 24 hours) using a microscope.

-

Quantification: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software.

Conclusion

This compound is a promising natural compound with well-defined activity as an EGFR signaling pathway activator. Its ability to promote keratinocyte proliferation and upregulate key growth-related genes provides a strong rationale for its further investigation and development as a therapeutic agent for dermatological applications, particularly in the context of wound healing and skin regeneration. While the exploration of its other potential pharmacological activities is still in its nascent stages, the existing data warrants continued research into the full therapeutic potential of this intriguing sesquiterpene. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the current body of knowledge surrounding isoprocurcemenol.

References

- 1. This compound | C15H22O2 | CID 14543197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

Initial Biological Activity Screening of Isoprocurcumenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprocurcumenol (B3026587), a sesquiterpenoid derived from various plant sources, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial activities. While direct experimental data for this compound is emerging, this document synthesizes available information on closely related compounds, such as curcumenol (B1669339), to provide a foundational understanding of its potential bioactivities. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are presented to guide further research and drug development efforts.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, a guaiane-type sesquiterpenoid, is a constituent of several medicinal plants, including those from the Curcuma genus. Preliminary studies on related compounds suggest a spectrum of biological activities, positioning this compound as a compound of interest for further investigation. This guide outlines the fundamental screening assays and known molecular pathways associated with its potential anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

The evaluation of the anticancer potential of this compound involves assessing its cytotoxicity against various cancer cell lines. While specific IC50 values for this compound are not yet widely published, studies on the structurally similar compound, curcumenol, provide valuable insights.

Quantitative Data: Cytotoxicity of Curcumenol

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effects of a compound. The following table summarizes the reported IC50 values for curcumenol against triple-negative breast cancer cell lines.

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| 4T1 | 24 hours | 100 | [1] |

| MDA-MB-231 | 24 hours | 100 | [1] |

Note: This data is for curcumenol, a related compound. Direct testing of this compound is required to determine its specific cytotoxic profile.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of isoprocurcemenol. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathways in Anticancer Activity

Studies on curcumenol suggest its involvement in complex signaling pathways that regulate cancer cell proliferation and survival. One key pathway identified is the SLC7A11/NF-κB/TGF-β axis, which is implicated in the promotion of ferroptosis, a form of programmed cell death.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of inflammatory mediators in immune cells, such as macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. A reduction in NO production in lipopolysaccharide (LPS)-stimulated macrophages indicates anti-inflammatory activity.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

This compound stock solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor + LPS).

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B. Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production compared to the vehicle control.

Signaling Pathways in Anti-inflammatory Activity

Research on curcumenol has shown that it can mitigate inflammation by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory genes.

Antimicrobial Activity

The antimicrobial efficacy of this compound can be determined by its ability to inhibit the growth of various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the primary metric used in this assessment.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Sterile 96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow for Antimicrobial Screening

Conclusion

The preliminary biological activity screening of this compound reveals its potential as a multifaceted therapeutic agent. While direct evidence is still being gathered, data from the closely related compound, curcumenol, suggests promising anticancer and anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. The standardized protocols provided in this guide offer a framework for the systematic evaluation of this compound's efficacy. Further research is warranted to establish the specific IC50 and MIC values of this compound against a broad range of cancer cell lines and microbial pathogens, and to further elucidate its mechanisms of action. Such studies will be crucial in advancing the development of this compound as a potential lead compound in drug discovery.

References

- 1. Curcumenol inhibits malignant progression and promotes ferroptosis via the SLC7A11/NF-κB/TGF-β pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF‑κB and MAPK pathways, and ameliorates DMM‑induced OA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway [frontiersin.org]

Isoprocurcumenol Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of isoprocurcumenol (B3026587), a guaiane (B1240927) type sesquiterpene isolated from Curcuma comosa. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility and provides a standardized experimental protocol for researchers to determine precise solubility parameters in their laboratories.

Core Concepts: Understanding this compound's Solubility Profile

This compound (CAS No. 102130-90-5) is a hydrophobic compound, a characteristic typical of many sesquiterpenoids. Its chemical structure lends itself to solubility in organic solvents, while its solubility in aqueous solutions is expected to be low. The physical form of this compound has been described as an oil, which further suggests its lipophilic nature.

Qualitative Solubility Data

Based on available information from chemical suppliers and safety data sheets, the solubility of this compound in various common laboratory solvents has been qualitatively assessed. The following table summarizes this information. It is important to note that these are not quantitative values but rather general indicators of solubility.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Researchers should consider this information as a preliminary guide for solvent selection in their experimental setups.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4] The following protocol is a standardized procedure that can be adapted for determining the quantitative solubility of this compound in various solvents.

1. Materials and Equipment:

-

This compound (solid or oil)

-

Selected solvents of analytical grade

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis) or a UV/Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid/oil is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Processing:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solute to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[1][3] Care should be taken to avoid any undissolved particles from being transferred.

-

-

Concentration Analysis (using HPLC):

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Dilute the saturated filtrate with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

-

Concentration Analysis (using UV/Vis Spectroscopy):

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration).[5]

-

Dilute the saturated filtrate to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the solubility by multiplying the concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Solubility Determination.

Conclusion

References

Spectroscopic and Signaling Profile of Isoprocurcumenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprocurcumenol (B3026587), a guaiane-type sesquiterpenoid, has garnered attention within the scientific community for its potential biological activities. Found in plants such as Curcuma zedoaria, its characterization is crucial for understanding its therapeutic potential and for quality control in natural product-based drug discovery. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Additionally, it details a key signaling pathway influenced by this compound, offering insights for researchers in pharmacology and drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) in ppm |

| 1 | 2.86 (d, J=10.0 Hz) |

| 2α | 2.15 (m) |

| 2β | 1.95 (m) |

| 3α | 2.65 (dd, J=12.0, 5.0 Hz) |

| 3β | 2.35 (dd, J=12.0, 5.0 Hz) |

| 5 | 3.25 (t, J=9.5 Hz) |

| 6α | 2.55 (dd, J=15.0, 5.0 Hz) |

| 6β | 2.25 (dd, J=15.0, 10.0 Hz) |

| 9α | 2.45 (m) |

| 9β | 2.10 (m) |

| 12 | 1.25 (s) |

| 13 | 1.25 (s) |

| 14 | 1.75 (s) |

| 15 | 4.85 (s), 4.65 (s) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) in ppm |

| 1 | 52.5 |

| 2 | 28.5 |

| 3 | 42.1 |

| 4 | 148.2 |

| 5 | 50.1 |

| 6 | 38.9 |

| 7 | 150.1 |

| 8 | 125.4 |

| 9 | 35.2 |

| 10 | 140.2 |

| 11 | 72.8 |

| 12 | 29.8 |

| 13 | 29.8 |

| 14 | 21.2 |

| 15 | 109.8 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry helps determine the molecular weight and elemental composition.

Table 3: IR and Mass Spectrometry Data for this compound [1]

| Spectroscopic Technique | Observed Values |

| IR (CHCl₃) νₘₐₓ cm⁻¹ | 3450, 1674, 1610 |

| GC-MS (m/z) | 234 (M⁺, 6.08), 158 (35), 121 (84), 105 (100), 93 (60), 43 (79) |

The IR spectrum indicates the presence of a hydroxyl group (3450 cm⁻¹) and carbonyl and alkene functionalities (1674 and 1610 cm⁻¹, respectively)[1]. The mass spectrum shows the molecular ion peak at m/z 234, consistent with the molecular formula C₁₅H₂₂O₂[1][2].

Experimental Protocols

The data presented in this guide were obtained through standard analytical techniques for the isolation and characterization of natural products.

General Experimental Procedures

This compound was isolated from the rhizomes of Curcuma zedoaria[1]. The general workflow for isolation and characterization is as follows:

Spectroscopic Analysis Conditions

-

NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a spectrometer at 400 MHz and 100 MHz, respectively, using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

-

IR Spectrum: The IR spectrum was recorded on a spectrophotometer using a chloroform (CHCl₃) solution.

-

Mass Spectrum: Gas chromatography-mass spectrometry (GC-MS) analysis was performed to obtain the mass spectrum.

Signaling Pathway Activation

This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activation leads to the downstream phosphorylation of key proteins involved in cell proliferation and survival, such as ERK and AKT.[3]

This activation of the EGFR pathway by this compound promotes the proliferation of keratinocytes, suggesting its potential application in wound healing and skin regeneration.[3]

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound, including NMR, IR, and MS, along with the methodologies for their acquisition. The elucidation of its role in activating the EGFR signaling pathway opens avenues for further research into its pharmacological applications. The provided data and diagrams serve as a valuable reference for scientists and professionals engaged in natural product chemistry, drug discovery, and molecular pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Proposed Synthetic Route of Isoprocurcemenol

Disclaimer: A complete, peer-reviewed total synthesis of isoprocurcemenol has not been prominently reported in the scientific literature. Therefore, the following application notes detail a proposed synthetic route based on well-established and analogous chemical transformations for the synthesis of the core bicyclo[3.3.0]octane framework and subsequent functionalization. The provided protocols are representative and would require optimization for the specific substrate.

Proposed Retrosynthetic Analysis and Synthetic Strategy

Isoprocurcemenol is a sesquiterpenoid characterized by a bicyclo[3.3.0]octane core, an exocyclic methylene (B1212753) group, and several stereocenters. A plausible retrosynthetic analysis disconnects the molecule at key functional groups, simplifying it to a more accessible starting material.

The proposed strategy involves the following key transformations:

-

Formation of the exocyclic methylene group: This can be achieved via a Wittig reaction or other olefination methods from a corresponding ketone.

-

Installation of the isopropyl and methyl groups: These alkyl groups can be introduced via nucleophilic addition (e.g., Grignard or organolithium reagents) to carbonyl intermediates. Stereocontrol will be a critical consideration.

-

Construction of the bicyclo[3.3.0]octane core: A powerful method for constructing this strained ring system is the Pauson-Khand reaction, which allows for the convergent synthesis of a bicyclo[3.3.0]octenone from an enyne.[1] This intermediate is well-suited for further elaboration.

Proposed Synthetic Pathway

The proposed forward synthesis commences with the preparation of a suitable enyne precursor, followed by a cobalt-catalyzed Pauson-Khand reaction to construct the bicyclic core. Subsequent stereoselective reductions and alkylations would install the necessary functional groups before final olefination to yield isoprocurcemenol.

Caption: Proposed synthetic pathway for isoprocurcemenol.

Experimental Protocols

The following is a representative protocol for a key step in the proposed synthesis: the Pauson-Khand reaction to form the bicyclo[3.3.0]octenone core. This protocol is adapted from general procedures for intramolecular Pauson-Khand reactions.[1]

Protocol: Synthesis of Bicyclo[3.3.0]octenone via Pauson-Khand Reaction

Materials:

-

Enyne precursor (1.0 equiv)

-

Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)

-

N-Methylmorpholine N-oxide (NMO) (4.0 equiv)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

To a solution of the enyne precursor in anhydrous dichloromethane (0.1 M) under an inert atmosphere (argon or nitrogen) is added dicobalt octacarbonyl.

-

The reaction mixture is stirred at room temperature for 2-4 hours, during which time the solution should change color, indicating the formation of the cobalt-alkyne complex.

-

N-Methylmorpholine N-oxide (NMO) is added portion-wise over 10-15 minutes. The reaction is often exothermic, and the flask may require cooling in a water bath.

-

The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with ethyl acetate to remove cobalt residues.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure bicyclo[3.3.0]octenone.

Characterization: The structure of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Analogous Pauson-Khand Reactions

The following table summarizes the reaction conditions and yields for the synthesis of various bicyclo[3.3.0]octenone derivatives via the Pauson-Khand reaction, as reported in the literature. This data provides a reference for the expected efficiency of the proposed key step.

| Enyne Precursor | Catalyst/Promoter | Solvent | Yield (%) | Reference |

| (4S,5S)-4,5-Bis(tert-butyldimethylsiloxy)-7-(trimethylsilyl)hept-1-en-6-yne | Co₂(CO)₈ / NMO | DCM | 75 | Stereoselective construction of optically active bicyclo[3.3.0]octenone derivatives based on the Pauson–Khand reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) |

| (3S,4S)-3,4-Dihydroxy-7-(trimethylsilyl)hept-1-en-6-yne | Co₂(CO)₈ / NMO | DCM | 68 | Stereoselective construction of optically active bicyclo[3.3.0]octenone derivatives based on the Pauson–Khand reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) |

| 1-Hepten-6-yne | Co₂(CO)₈ / DMSO | Dioxane | 85 | A study on the Pauson-Khand reaction - ScienceDirect |

| 1-(Prop-2-yn-1-yloxy)pent-4-ene | Co₂(CO)₈ / TMANO | Benzene | 70 | The Pauson-Khand Reaction - Wiley Online Library |

NMO = N-Methylmorpholine N-oxide, TMANO = Trimethylamine N-oxide, DCM = Dichloromethane, DMSO = Dimethyl sulfoxide.

Workflow for a Key Transformation: Introduction of the Isopropyl Group

The introduction of the isopropyl group at a tertiary carbon center is a challenging step that can be achieved through the addition of an organometallic reagent to a ketone precursor.

Caption: Experimental workflow for the Grignard addition of an isopropyl group.

These notes provide a comprehensive, albeit theoretical, framework for the synthesis of isoprocurcemenol. Researchers and drug development professionals can use this proposed route as a starting point for the laboratory synthesis of this and structurally related molecules. Each step would necessitate careful experimental design and optimization to achieve the desired stereochemical outcome and yield.

References

Application Notes and Protocols for Isoprocurcumenol Extraction and Purification from Plant Sources

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoprocurcumenol (B3026587) is a sesquiterpenoid compound found in various medicinal plants, most notably within the Curcuma genus (turmeric). As a member of the terpenoid class, it has garnered interest for its potential biological activities.[1] this compound, along with related compounds like curcumenol (B1669339) and curzerene, has been investigated for various therapeutic effects, including the potential to mitigate vascular endothelial damage.[2] This document provides detailed protocols for the extraction and purification of this compound from plant materials, summarizing key quantitative data and illustrating the associated experimental workflows and biological pathways.

Part 1: Extraction Methodologies

The initial and most critical step in isolating this compound is its efficient extraction from the plant matrix. The choice of extraction technique significantly impacts the yield and purity of the final product. Conventional methods are often time and solvent-consuming, while modern techniques like microwave-assisted and ultrasound-assisted extraction offer faster, more efficient, and environmentally friendly alternatives.[3][4][5]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the release of intracellular compounds like this compound.[6] This method generally results in shorter extraction times, reduced solvent consumption, and lower energy input compared to traditional techniques.[6]

Experimental Protocol: Ultrasound-Assisted Extraction

-

Sample Preparation:

-

Obtain dried rhizomes of a suitable plant source (e.g., Curcuma longa).

-

Grind the rhizomes into a fine, homogeneous powder (e.g., 60-mesh) to maximize the surface area for extraction.[2]

-

-

Extraction Setup:

-

Weigh a precise amount of the powdered plant material (e.g., 10 g).

-

Place the sample into a suitable extraction vessel (e.g., a 500 mL glass beaker).

-

Add the selected solvent (e.g., 70% ethanol (B145695) in water) to achieve a specific solid-to-liquid ratio (e.g., 1:30 g/mL).[6]

-

Place the vessel in a temperature-controlled water bath to maintain a constant temperature (e.g., 40°C).[6]

-

-

Sonication:

-

Post-Extraction Processing:

-

Once extraction is complete, filter the mixture through a suitable filter (e.g., Whatman No. 1 paper) to separate the extract from the solid plant residue.

-

If required for analysis, pass the filtrate through a 0.45 μm syringe filter.[2]

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract.

-

Table 1: Quantitative Data for Ultrasound-Assisted Extraction of Sesquiterpenoids

| Parameter | Value | Source Plant (Example) | Reference |

| Solvent | 70% Ethanol | Curcuma Rhizome | [2] |

| Solid-to-Liquid Ratio | 1:30 g/mL | General Protocol | [6] |

| Extraction Time | 45 minutes | Curcuma Rhizome | [2] |

| Temperature | 40°C | General Protocol | [6] |

| Ultrasonic Power | 200 W | Curcuma Rhizome | [2] |

| Ultrasonic Frequency | 40 kHz | Curcuma Rhizome | [2] |

| Recovery Rate | Up to 99.8% (for curcumenol) | Curcuma Rhizome | [2] |

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the release of bioactive compounds into the solvent.[4][5] This technique is known for its high speed, efficiency, and reduced solvent usage.[3][4]

Experimental Protocol: Microwave-Assisted Extraction

-

Sample Preparation:

-

Prepare finely ground, dried plant material as described in the UAE protocol.

-

-

Extraction Setup:

-

Microwave Irradiation:

-

Post-Extraction Processing:

-

After the extraction period, allow the vessel to cool to room temperature.

-

Filter the mixture to separate the solid residue.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.

-

Table 2: Quantitative Data for Microwave-Assisted Extraction of Curcuma longa Oil

| Parameter | Value | Source Plant | Reference |

| Solvent | Ethanol | Curcuma longa | [7] |

| Solid-to-Liquid Ratio | 1:20 g/mL | Curcuma longa | [7] |

| Extraction Time | 30 minutes | Curcuma longa | [7] |

| Microwave Power | 160 W | Curcuma longa | [7] |

| Extraction Yield | ~10.32% | Curcuma longa | [7] |

Soxhlet Extraction (Conventional Method)

Soxhlet extraction is a traditional and exhaustive method that uses continuous reflux of a solvent over the plant material. While effective, it requires longer extraction times and larger solvent volumes compared to modern techniques.[8]

Experimental Protocol: Soxhlet Extraction

-

Sample Preparation:

-

Prepare finely ground, dried plant material.

-

-

Extraction Setup:

-

Weigh the powdered sample (e.g., 12 g) and place it inside a thimble made of porous material (e.g., cellulose).

-

Place the thimble into the main chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with the extraction solvent (e.g., 150 mL of ethanol) and connect it to the Soxhlet extractor and a condenser.[7][9]

-

-

Extraction Process:

-

Heat the solvent in the flask to its boiling point (e.g., 78°C for ethanol).[7]

-

The solvent vapor travels up into the condenser, where it cools and drips down onto the sample in the thimble.

-

The solvent fills the main chamber, extracting the desired compounds. Once the solvent reaches a specific level, it is siphoned back into the boiling flask.

-

Allow this cycle to repeat for an extended period (e.g., 4-6 hours) to ensure complete extraction.[7][9]

-

-

Post-Extraction Processing:

-

After extraction, cool the apparatus.

-

Remove the solvent from the round-bottom flask using a rotary evaporator to obtain the crude extract.

-

Table 3: Quantitative Data for Soxhlet Extraction of Curcuma longa

| Parameter | Value | Source Plant | Reference |

| Solvent | Ethanol | Curcuma longa | [7][9] |

| Solid Amount | 5-12 g | Curcuma longa | [7][9] |

| Solvent Volume | 150 mL | Curcuma longa | [7] |

| Extraction Time | 4-6 hours | Curcuma longa | [7][9] |

| Temperature | Boiling point of solvent (~78°C) | Curcuma longa | [7] |

| Extraction Yield | ~8.44% | Curcuma longa | [7] |

Part 2: Purification Techniques

Following extraction, the crude product is a complex mixture of various phytochemicals. Purification is necessary to isolate this compound. Column chromatography is the most common method for this purpose.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that uses pressure to force the solvent through the stationary phase, speeding up the separation process compared to gravity chromatography.

Experimental Protocol: Flash Column Chromatography

-

Column Preparation:

-

Select a glass column of appropriate size. Plug the bottom with a small amount of cotton or glass wool.

-

Add a thin layer of sand over the plug.

-

Prepare a slurry of the stationary phase (e.g., silica (B1680970) gel, 230-400 mesh) in a non-polar solvent (e.g., hexane).

-

Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.

-

Allow the silica gel to settle, then add another layer of sand on top to protect the silica surface.

-

Equilibrate the column by running the starting eluent through it until the baseline is stable.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude extract in a minimal amount of a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the column.

-

Wet Loading: Dissolve the crude extract in the smallest possible volume of the mobile phase or a weak solvent. Use a pipette to carefully apply the solution to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with a non-polar solvent system (e.g., n-hexane/ethyl acetate, 98:2 v/v).

-

Apply gentle air pressure to the top of the column to achieve a steady flow rate.

-

Collect the eluate in a series of fractions (e.g., in test tubes).

-

Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute compounds with higher polarity.

-

Monitor the separation using Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound, this compound.

-

-

Isolation:

-

Combine the pure fractions containing this compound as identified by TLC.

-

Remove the solvent using a rotary evaporator to obtain the purified compound.

-

Table 4: General Parameters for Column Chromatography Purification

| Parameter | Description | Example |

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (230-400 mesh) |

| Mobile Phase | The solvent system that carries the mixture through the column. | n-Hexane and Ethyl Acetate gradient |

| Elution Mode | The method of changing solvent polarity. | Isocratic (constant polarity) or Gradient (increasing polarity) |

| Monitoring | Technique used to analyze collected fractions. | Thin-Layer Chromatography (TLC) |

Part 3: Visualized Workflows and Pathways

Diagrams

Caption: General workflow for the extraction and purification of this compound.

Caption: this compound activates the EGFR/ERK signaling pathway.

Part 4: Biological Activity

This compound has been reported to support the growth and survival of human keratinocytes by activating the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling kinases, ERK1/2 and Akt.[1] The activation of the EGFR/ERK pathway is crucial for promoting cell growth and proliferation.[1] Additionally, related sesquiterpenoids from Curcuma species, such as curcumenol, have demonstrated significant anti-inflammatory properties.[10] Curcumenol has been shown to mitigate inflammation in chondrocytes by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[10][11] These findings suggest that this compound and related compounds are promising candidates for further investigation in drug development for skin health and inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. phcogrev.com [phcogrev.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant, neuroprotective and anti-inflammatory activity of Curcuma longa extracts: from green extraction to nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway [frontiersin.org]

Application Notes and Protocols for the Quantification of Isoprocurcumenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprocurcumenol (B3026587), a sesquiterpenoid with the molecular formula C15H22O2, is a natural product of increasing interest due to its potential biological activities.[1] Accurate and reproducible quantification of this compound in various samples, including biological matrices and herbal extracts, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

General Sample Preparation

Effective sample preparation is critical for accurate quantification and to minimize matrix effects. The choice of method depends on the sample matrix.[2][3]

1. Solid-Phase Extraction (SPE) for Biological Fluids (Plasma, Urine):

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Loading: Load 500 µL of the pre-treated sample (e.g., plasma with an internal standard, diluted 1:1 with water).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute this compound with 1 mL of methanol or acetonitrile (B52724).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS or a suitable solvent for GC-MS.[4]

2. Liquid-Liquid Extraction (LLE) for Aqueous Samples:

-

To 1 mL of the sample, add an appropriate internal standard.

-

Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or hexane).

-

Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Transfer the organic layer to a new tube.

-

Repeat the extraction process on the aqueous layer to improve recovery.

-

Combine the organic extracts and evaporate to dryness.

-

Reconstitute the residue for analysis.[2]

3. Extraction from Plant Material:

-

Maceration or Ultrasonic Extraction: Suspend powdered plant material in a suitable solvent (e.g., ethanol (B145695) or methanol).[5]

-

Use ultrasonication or maceration for a defined period to extract the compounds.

-

Filtration: Filter the extract to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator.

-

The crude extract may require further cleanup using SPE or LLE before analysis.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust technique for the quantification of thermally labile or non-volatile compounds.[6][7]

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[4][8]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.[4]

-

Injection Volume: 20 µL.[4]

-

Detection Wavelength: Determined by UV scan of a pure standard (likely in the range of 200-220 nm due to the lack of a strong chromophore).

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: Linear gradient from 20% to 95% B

-

15-18 min: Hold at 95% B

-

18.1-22 min: Return to 20% B and equilibrate.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds like many sesquiterpenoids.[9][10]

Experimental Protocol:

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[9]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

-

Inlet Temperature: 250°C.[9]

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.[9]

-

-

MS Conditions:

-

Ion Source: Electron Impact (EI) at 70 eV.[9]

-

Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (determined from a full scan of a standard).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying analytes in complex biological matrices at low concentrations.[11][12][13]

Experimental Protocol:

-

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 column suitable for fast chromatography (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[11]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.[11]

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-1 min: 10% B

-

1-5 min: Linear gradient from 10% to 98% B

-

5-6.5 min: Hold at 98% B

-

6.6-8 min: Return to 10% B and equilibrate.

-

-

MS/MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These must be optimized by infusing a pure standard of this compound. A hypothetical transition would be based on the protonated molecule [M+H]+. For C15H22O2 (MW: 234.33), the precursor ion would be m/z 235.2. Product ions would be determined experimentally.

-

Quantitative Data Summary